molecular formula C10H12ClNO2 B2471750 2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide CAS No. 62847-32-9

2-Chloro-N-(5-methoxy-2-methyl-phenyl)-acetamide

Cat. No. B2471750
Key on ui cas rn: 62847-32-9
M. Wt: 213.66
InChI Key: QMMPZLROQHKLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06242470B1

Procedure details

To a solution of 5-methoxy-2-methylaniline (7.62 g) and triethylamine (15.5 ml) in dichloromethane (150 ml) at 0-5° C. was added chloroacetyl chloride (5.0 ml) dropwise and the ice bath removed. The resulting reaction mixture was stirred for 45 min before being poured into dil HCl and extracted with dichloromethane. Organic extracts were combined, washed with water, dried (Na2SO4) and concentrated to give a brown solid that was triturated with diethyl ether to leave the sub-title compound as a beige solid (5.7 g).
Quantity
7.62 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:10])=[C:7]([CH:9]=1)[NH2:8].C(N(CC)CC)C.[Cl:18][CH2:19][C:20](Cl)=[O:21].Cl>ClCCl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:10])=[C:7]([NH:8][C:20](=[O:21])[CH2:19][Cl:18])[CH:9]=1

Inputs

Step One
Name
Quantity
7.62 g
Type
reactant
Smiles
COC=1C=CC(=C(N)C1)C
Name
Quantity
15.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath removed
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown solid that
CUSTOM
Type
CUSTOM
Details
was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC=1C=CC(=C(C1)NC(CCl)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.